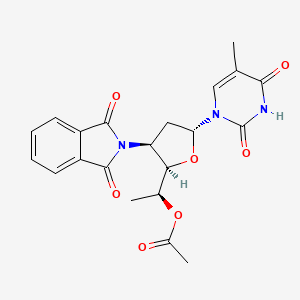
L-Ristosamine nucleoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Ristosamine nucleoside exhibits antiviral activity.
Applications De Recherche Scientifique
Synthesis of L-Ristosamine Nucleoside
Recent advancements in synthetic methodologies have facilitated the efficient production of this compound. For instance, a highly efficient synthesis method has been developed involving stereocontrolled reactions that yield L-Ristosamine and its derivatives. This method utilizes BF₃·OEt₂-promoted tandem hydroamination/glycosylation, showcasing the versatility in generating libraries of glycosides with potential biochemical applications .
| Synthesis Method | Key Features |
|---|---|
| BF₃·OEt₂-promoted hydroamination/glycosylation | Stereocontrolled, short reaction time |
| Library Preparation | Variability in components for diverse applications |
Antiviral Activity
This compound exhibits potent antiviral activity against various pathogens, particularly Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV-1). Research indicates that this compound acts by inhibiting viral replication through mechanisms that are still being elucidated. Its effectiveness as an antiviral agent positions it as a candidate for further development in antiviral therapies .
Case Study: Antiviral Efficacy
- Pathogen : HIV
- Mechanism : Inhibition of viral replication
- IC₅₀ : Specific values vary based on the derivative but indicate significant activity compared to standard treatments.
Biological Assessments and Mechanisms
Biological assessments have demonstrated that this compound and its derivatives can inhibit key enzymes involved in nucleotide metabolism, such as human adenosine kinase. Molecular docking studies have shown strong binding affinities, suggesting that these compounds could serve as effective inhibitors for therapeutic purposes .
| Compound | Binding Affinity (kcal/mol) | Target Enzyme |
|---|---|---|
| L-Ristosamine Derivative 1 | -7.9 | Human Adenosine Kinase |
| L-Ristosamine Derivative 2 | -7.4 | Human Adenosine Kinase |
Therapeutic Implications
The therapeutic implications of this compound extend beyond antiviral applications. Its ability to modulate immune responses and inhibit specific pathways involved in T-cell mediated disorders highlights its potential in treating autoimmune diseases and other conditions where immune modulation is beneficial .
Future Directions and Research Opportunities
The ongoing research into this compound presents numerous opportunities for future studies:
- Development of New Analogues : Exploring modifications to enhance efficacy and reduce toxicity.
- Clinical Trials : Investigating the safety and efficacy in human subjects.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its antiviral properties.
Propriétés
Numéro CAS |
136035-11-5 |
|---|---|
Formule moléculaire |
C21H21N3O7 |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
[(1S)-1-[(2R,3S,5R)-3-(1,3-dioxoisoindol-2-yl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C21H21N3O7/c1-10-9-23(21(29)22-18(10)26)16-8-15(17(31-16)11(2)30-12(3)25)24-19(27)13-6-4-5-7-14(13)20(24)28/h4-7,9,11,15-17H,8H2,1-3H3,(H,22,26,29)/t11-,15-,16+,17-/m0/s1 |
Clé InChI |
GJKVGHBACKLCOR-UQCMEYCASA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@@H](O2)[C@H](C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
L-Ristosamine nucleoside; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















